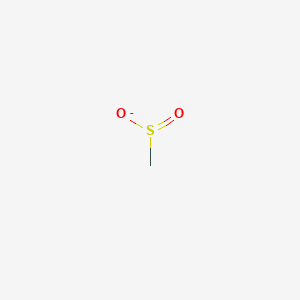
Methanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfinate is an organosulfinate oxoanion resulting from the deprotonation of the sulfinic acid moiety of methanesulfinic acid. It is a conjugate base of a methanesulfinic acid.
科学的研究の応用
1. Properties at the Air-Water Interface
Methanesulfinic acid (MSIA) is primarily produced from the oxidation of dimethyl sulfide in the atmosphere. A study by Lv et al. (2019) explored MSIA's properties at the air-water interface using molecular dynamics simulations. The research highlighted that MSIA tends to orient with its sulfino group pointing towards the water phase, which could be significant for heterogeneous atmospheric oxidation processes (Guochun Lv et al., 2019).
2. Oxidation Mechanisms
Flyunt et al. (2001) investigated the OH-radical-induced oxidation of methanesulfinic acid. They revealed that methanesulfonic acid is a major oxidation product, and proposed mechanisms for the reactions involving methanesulfonyl radicals (R. Flyunt et al., 2001). Another study by Lv et al. (2019) focused on the oxidation of MSIA by ozone in the atmosphere, providing insights into the chemical pathways and reaction rates (Guochun Lv et al., 2019).
3. Catalytic Applications
Methanesulfonic acid has been used as a catalyst in various processes. Wu et al. (2013) explored its use in desulfurizing gasoline via catalytic alkylation, showing it as an effective and environmentally friendly approach (Xiaolin Wu et al., 2013). Similarly, Tian et al. (2012) demonstrated methanesulfonic acid's role in the alkylation of olefins with aromatics, highlighting its biodegradable nature as an advantage (Ying Tian et al., 2012).
4. Methane Conversion Technologies
Methanesulfonic acid is also implicated in methane conversion technologies. Lunsford (2000) discussed its potential in the production of chemicals and energy from methane, emphasizing the need for innovative strategies in this area (J. Lunsford, 2000). Schüth (2019) reported on a direct process converting methane to methanesulfonic acid, addressing challenges in converting methane to more reactive chemicals (F. Schüth, 2019).
特性
CAS番号 |
43633-03-0 |
|---|---|
製品名 |
Methanesulfinate |
分子式 |
CH3O2S- |
分子量 |
79.1 g/mol |
IUPAC名 |
methanesulfinate |
InChI |
InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1 |
InChIキー |
XNEFVTBPCXGIRX-UHFFFAOYSA-M |
SMILES |
CS(=O)[O-] |
正規SMILES |
CS(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



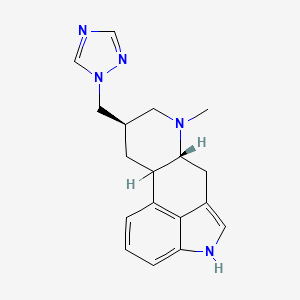
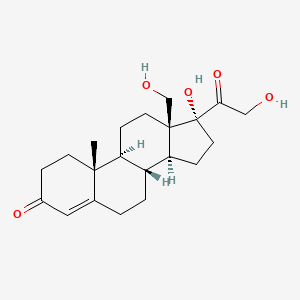
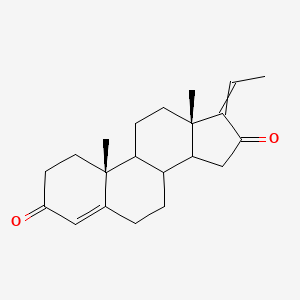
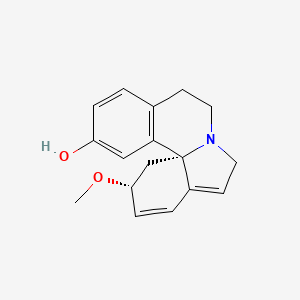
![2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1228561.png)
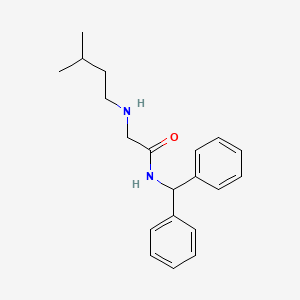
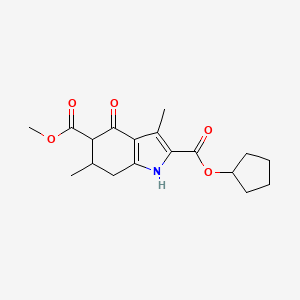
![(8-Hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl) 2-methylbut-2-enoate](/img/structure/B1228569.png)
![3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea](/img/structure/B1228571.png)
![1-(2-Fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1228572.png)

![3-methyl-N-[[[(4-nitrophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]butanamide](/img/structure/B1228574.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228575.png)
![(S)-7-(3-Isothiocyanatopyrrolidin-1-yl)-N,N-dimethylbenzo[c][1,2,5]oxadiazole-4-sulfonamide](/img/structure/B1228576.png)